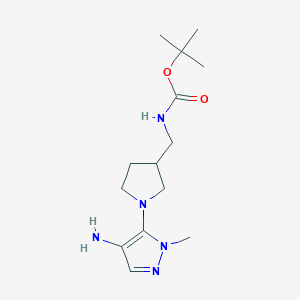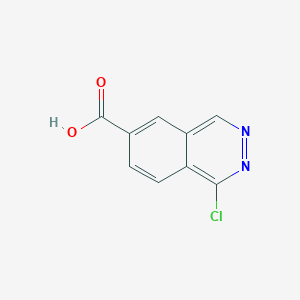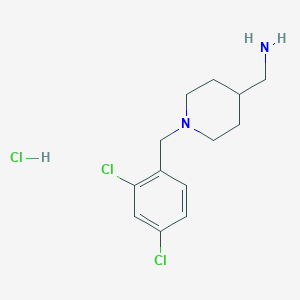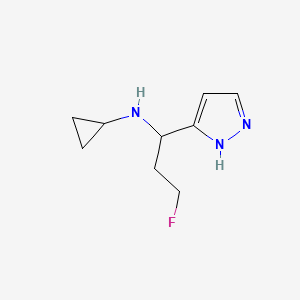![molecular formula C13H12FN3O2S2 B11789336 5-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789336.png)
5-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine is a synthetic organic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the ethylsulfonyl and fluorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thieno[2,3-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethylsulfonyl Group: This step may involve the reaction of the intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Fluorophenyl Group: This can be done via a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield sulfone derivatives, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its unique structure.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The ethylsulfonyl and fluorophenyl groups may enhance binding affinity and specificity to the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Methylsulfonyl)-4-(4-chlorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine
- 5-(Ethylsulfonyl)-4-(4-bromophenyl)-1H-thieno[2,3-c]pyrazol-3-amine
Uniqueness
The unique combination of the ethylsulfonyl and fluorophenyl groups in 5-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine may confer distinct chemical and biological properties compared to similar compounds. These differences could be in terms of reactivity, binding affinity, and overall biological activity.
Propriétés
Formule moléculaire |
C13H12FN3O2S2 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
5-ethylsulfonyl-4-(4-fluorophenyl)-2H-thieno[2,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C13H12FN3O2S2/c1-2-21(18,19)13-9(7-3-5-8(14)6-4-7)10-11(15)16-17-12(10)20-13/h3-6H,2H2,1H3,(H3,15,16,17) |
Clé InChI |
IPSCBEKSYZEWGZ-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide](/img/structure/B11789253.png)


![6-Amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11789270.png)

![5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789275.png)

![3-Fluoro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B11789277.png)






